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Compound of Interest

Compound Name: beta,3-Dinitrostyrene

Cat. No.: B1310789 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic properties of β,3-

dinitrostyrene. While direct experimental spectra for this specific molecule are not widely

available in public databases, this document synthesizes foundational spectroscopic principles

and data from closely related analogs to present a robust, predictive analysis. This guide is

intended for researchers, scientists, and professionals in drug development and materials

science who require a deep understanding of the structural and electronic characteristics of this

compound.

Introduction
β,3-Dinitrostyrene is an aromatic nitroalkene of significant interest due to the combined

electron-withdrawing properties of its two nitro groups. These features make it a potentially

valuable intermediate in organic synthesis, particularly in reactions involving nucleophilic

addition to the vinyl group, and a candidate for investigation in materials science for its

electronic properties. A thorough spectroscopic characterization is paramount for its

unambiguous identification, purity assessment, and for predicting its reactivity. This guide will

delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data for β,3-dinitrostyrene.
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The structure of β,3-dinitrostyrene, featuring a nitro group on the benzene ring and another on

the β-carbon of the vinyl side chain, dictates its unique spectroscopic fingerprint. The strong

electron-withdrawing nature of both nitro groups significantly influences the chemical shifts in

NMR, the vibrational frequencies in IR, and the fragmentation patterns in MS.

Caption: Molecular structure of β,3-dinitrostyrene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

organic molecules. The predicted ¹H and ¹³C NMR spectra of β,3-dinitrostyrene are detailed

below.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic and vinylic

protons. The electron-withdrawing nitro groups will cause a significant downfield shift for all

protons compared to styrene.
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Proton

Predicted

Chemical Shift

(δ, ppm)

Multiplicity

Coupling

Constant (J,

Hz)

Rationale

H-β 8.0 - 8.5 Doublet
JHα-Hβ = ~13-14

Hz

Strongly

deshielded by

the directly

attached nitro

group and

conjugation. The

trans coupling

constant is

expected to be

large.

H-α 7.6 - 8.0 Doublet
JHα-Hβ = ~13-14

Hz

Deshielded by

the aromatic ring

and the β-nitro

group.

H-2 8.8 - 9.1
Singlet (or

narrow triplet)

JH2-H4/H6 = ~2

Hz

Significantly

deshielded due

to being ortho to

two electron-

withdrawing

groups (the nitro

group and the

nitrovinyl group).

H-4 8.4 - 8.6
Doublet of

doublets

JH4-H5 = ~8 Hz,

JH4-H2 = ~2 Hz

Deshielded by

the ortho nitro

group and meta

nitrovinyl group.

H-6 8.2 - 8.4

Triplet (or

doublet of

doublets)

JH6-H5 = ~8 Hz,

JH6-H2 = ~2 Hz

Deshielded by

the meta nitro

group and ortho

nitrovinyl group.
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H-5 7.8 - 8.0 Triplet
JH5-H4/H6 = ~8

Hz

Least deshielded

of the aromatic

protons, being

meta to both

nitro-containing

substituents.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reflect the electronic environment of each carbon atom. Carbons

attached to or near the nitro groups will be significantly deshielded.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1310789?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbon
Predicted Chemical Shift (δ,

ppm)
Rationale

C-β 145 - 150

Attached to a nitro group,

resulting in a strong downfield

shift.

C-α 138 - 142

Part of the conjugated system

and influenced by the β-nitro

group.

C-1 134 - 138
Iipso-carbon attached to the

nitrovinyl group.

C-3 148 - 152

Iipso-carbon directly attached

to the nitro group, expected to

be the most downfield aromatic

carbon.

C-2 128 - 132
Ortho to both electron-

withdrawing groups.

C-4 125 - 129 Ortho to the nitro group.

C-6 130 - 134 Ortho to the nitrovinyl group.

C-5 122 - 126

Meta to both substituents,

expected to be the most

upfield aromatic carbon.

Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR

spectrum of β,3-dinitrostyrene will be dominated by absorptions from the nitro groups, the

carbon-carbon double bond, and the aromatic ring.
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Vibrational Mode
Expected

Wavenumber (cm⁻¹)
Intensity Notes

Asymmetric NO₂

Stretch (aromatic)
1520 - 1560 Strong

Characteristic strong

absorption for

aromatic nitro

compounds.[1]

Symmetric NO₂

Stretch (aromatic)
1340 - 1360 Strong

Another characteristic

strong absorption for

aromatic nitro

compounds.[1]

Asymmetric NO₂

Stretch (vinylic)
1500 - 1540 Strong

Conjugation with the

double bond and

aromatic ring will

influence the position.

Symmetric NO₂

Stretch (vinylic)
1330 - 1350 Strong

Expected to be a

strong band.

C=C Stretch (alkene) 1620 - 1640 Medium

Conjugation with the

aromatic ring and nitro

group lowers the

frequency.[2]

C=C Stretch

(aromatic)

1580 - 1610, 1450 -

1500
Medium-Weak

Aromatic ring

breathing modes.[3]

=C-H Bending (trans-

alkene)
960 - 980 Strong

A strong out-of-plane

bending is

characteristic of a

trans double bond.

C-H Bending

(aromatic)
690 - 900 Medium-Strong

The substitution

pattern on the

benzene ring will

determine the exact

positions.
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=C-H Stretch

(aromatic & vinylic)
3000 - 3100 Medium-Weak

C-H stretching for sp²

hybridized carbons.[3]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. For β,3-dinitrostyrene (C₈H₆N₂O₄), the molecular weight is 194.15 g/mol .

Electron Ionization (EI) would likely be used for its analysis.

Predicted Fragmentation Pattern:

The fragmentation of nitroaromatic compounds is well-documented and typically involves the

loss of the nitro groups.[4][5][6]

Molecular Ion (M⁺): m/z = 194.

[M - NO₂]⁺: m/z = 148. Loss of one of the nitro groups is a very common fragmentation

pathway.

[M - O]⁺: m/z = 178. Loss of an oxygen atom from a nitro group.

[M - NO]⁺: m/z = 164. Loss of nitric oxide.

[M - 2NO₂]⁺: m/z = 102. Subsequent loss of the second nitro group.

C₆H₄⁺: m/z = 76. A common fragment corresponding to a benzyne radical cation.

[C₈H₆N₂O₄]⁺˙
m/z = 194

[C₈H₆NO₂]⁺
m/z = 148- NO₂

[C₈H₆N₂O₃]⁺˙
m/z = 178

- O

[C₈H₆]⁺˙
m/z = 102

- NO₂ [C₆H₄]⁺˙
m/z = 76

- C₂H₂

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for β,3-dinitrostyrene in EI-MS.
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Experimental Protocols
Synthesis of β,3-Dinitrostyrene
A common method for the synthesis of β-nitrostyrenes is the Henry condensation reaction

between an aldehyde and a nitroalkane.[7][8]

Materials:

3-Nitrobenzaldehyde

Nitromethane

Ammonium acetate

Glacial acetic acid

Methanol or Ethanol

Ice

Procedure:

Dissolve 3-nitrobenzaldehyde (1 equivalent) in a minimal amount of glacial acetic acid.

Add nitromethane (1.1 equivalents) and ammonium acetate (0.5 equivalents) to the solution.

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer

Chromatography (TLC).

After completion, cool the reaction mixture to room temperature and then pour it over

crushed ice with stirring.

The precipitated yellow solid, β,3-dinitrostyrene, is collected by vacuum filtration.

Wash the solid with cold water and then a small amount of cold methanol or ethanol to

remove impurities.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water

mixture) to obtain pure crystals.

Spectroscopic Analysis Workflow

Sample Preparation

Spectroscopic Analysis

Data Interpretation

Pure β,3-dinitrostyrene

Dissolve in CDCl₃
with TMS

Prepare as KBr pellet
or ATR sample

Dissolve in suitable
volatile solvent

¹H and ¹³C NMR
Spectrometer FT-IR Spectrometer GC-MS or LC-MS

Correlate spectra with
predicted data

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of β,3-dinitrostyrene.

¹H and ¹³C NMR Spectroscopy:

Prepare a ~5-10 mg/mL solution of the purified β,3-dinitrostyrene in deuterated chloroform

(CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
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Acquire the ¹³C NMR spectrum, typically with proton decoupling.

FT-IR Spectroscopy:

For solid samples, prepare a potassium bromide (KBr) pellet by grinding a small amount of

the sample with dry KBr and pressing it into a transparent disk.

Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a more

straightforward analysis of the solid sample.

Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.

Introduce the sample into the mass spectrometer, often via Gas Chromatography (GC) or

Liquid Chromatography (LC) for separation from any minor impurities.

Acquire the mass spectrum using Electron Ionization (EI) at 70 eV.

Conclusion
This technical guide provides a detailed, predictive spectroscopic analysis of β,3-dinitrostyrene

based on established principles and data from analogous compounds. The provided NMR, IR,

and MS data serve as a benchmark for researchers working with this compound, aiding in its

synthesis, identification, and further application. The experimental protocols outlined offer a

standardized approach for obtaining high-quality spectroscopic data. As with any predictive

analysis, experimental verification is the ultimate standard, and this guide provides the

foundational information for such an undertaking.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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